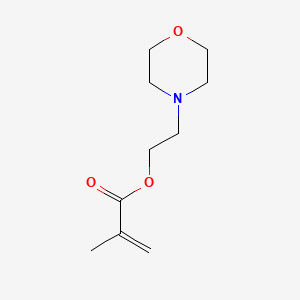
2-N-吗啉代乙基甲基丙烯酸酯
描述
2-N-Morpholinoethyl methacrylate is an organic compound with the chemical formula C10H17NO3. It is a methacrylate ester containing a morpholine ring, which imparts unique properties to the compound. This compound is widely used in various fields, including polymer chemistry, materials science, and biomedical research.
科学研究应用
2-N-Morpholinoethyl methacrylate has numerous scientific research applications. In chemistry, it is used to synthesize biocompatible block copolymers via atom transfer radical polymerization. In biology and medicine, it is used in the transfection of immortalized keratinocytes, serving as an in vitro model for skin carcinoma . Additionally, it is used in the synthesis of zwitterionic diblock copolymers, which have applications in drug delivery systems and as hosts for metal nanoparticle production .
准备方法
2-N-Morpholinoethyl methacrylate can be synthesized through several methods. One common method involves the acylation of N-morpholinoethanol with methacrylic acid anhydride or methacryloyl chloride. This reaction typically requires controlled conditions to prevent spontaneous polymerization during storage. Another method involves the re-esterification of methyl methacrylate with N-morpholinoethanol, yielding 2-N-Morpholinoethyl methacrylate in high yield under controlled conditions.
化学反应分析
2-N-Morpholinoethyl methacrylate undergoes various chemical reactions, including polymerization, oxidation, and substitution reactions. The polymerization of 2-N-Morpholinoethyl methacrylate can be initiated by different methods, such as photopolymerization, where it shows significant reactivity due to its unique structure. Common reagents used in these reactions include photoinitiators and radical initiators. The major products formed from these reactions are polymers with specific properties suitable for coatings and other applications.
作用机制
The mechanism of action of 2-N-Morpholinoethyl methacrylate involves its ability to form polymers with specific properties. The morpholino group in the compound allows for complexation with metal-containing anions, such as AuCl4-, in acidic conditions . This complexation leads to the formation of microgels that can be used as nanoreactors for catalytic systems and as antibacterial agents . The proton-sponge effect of the morpholino group also enhances the release of oligonucleotides from acidic endosomes, improving transfection efficiency .
相似化合物的比较
2-N-Morpholinoethyl methacrylate can be compared with other similar compounds, such as 2-(Dimethylamino)ethyl methacrylate, 2-(Diethylamino)ethyl methacrylate, and 2-(Diisopropylamino)ethyl methacrylate . These compounds share similar methacrylate structures but differ in their amine groups. The unique morpholino group in 2-N-Morpholinoethyl methacrylate imparts distinct properties, such as enhanced biocompatibility and specific reactivity in polymerization reactions .
属性
IUPAC Name |
2-morpholin-4-ylethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2)10(12)14-8-5-11-3-6-13-7-4-11/h1,3-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZNJOQNLFEAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55972-47-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(4-morpholinyl)ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55972-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70184068 | |
| Record name | 2-Morpholinoethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2997-88-8 | |
| Record name | 2-Morpholinoethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2997-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Morpholinoethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Morpholinoethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-morpholinoethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-Methoxy-3-[methyl(octadecyl)amino]propan-2-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1199547.png)
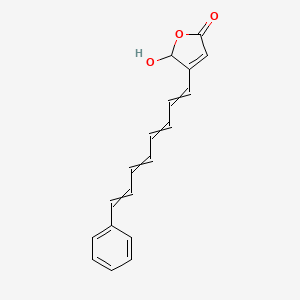
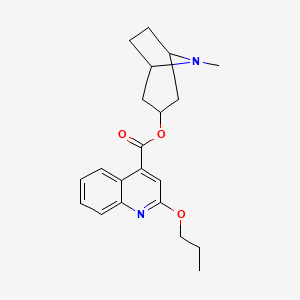
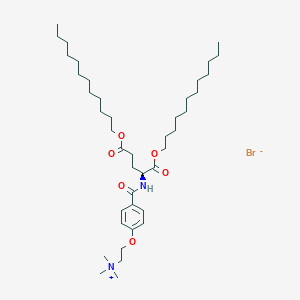
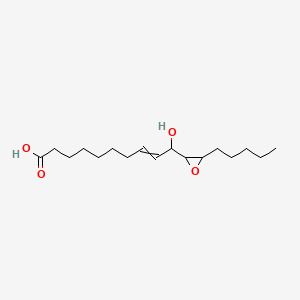
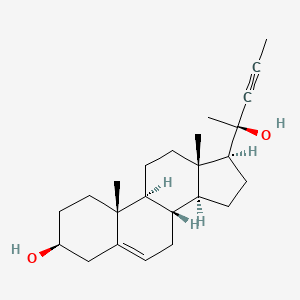

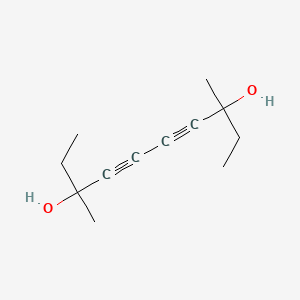
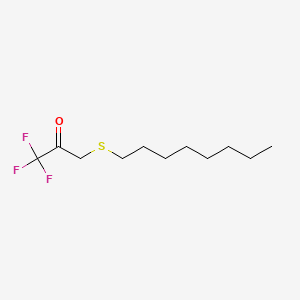
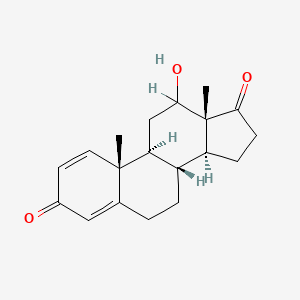
![2-[[4-(2,4-Dimethylphenyl)-5-(3-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1199563.png)
